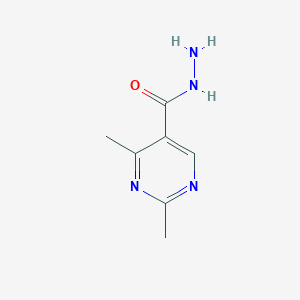

2,4-Dimethylpyrimidine-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C7H10N4O . It is used for research purposes .

Synthesis Analysis

The synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide involves a reaction with hydrazine hydrate in methanol at temperatures between 20 - 45℃ for 0.5 hours . Other methods for synthesizing similar compounds involve the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimidine-5-carbohydrazide consists of a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethylpyrimidine-5-carbohydrazide include a molecular weight of 166.18 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Medicine

2,4-Dimethylpyrimidine-5-carbohydrazide has potential applications in medicine due to its structural similarity to pyrimidine, which is a core component of several pharmacologically active compounds . It could be used in the synthesis of novel drugs with anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to act as a building block for more complex molecules makes it valuable for drug design and discovery .

Agriculture

In agriculture, this compound could serve as a precursor for the synthesis of agrochemicals. Its pyrimidine base is a common structure in herbicides and pesticides. Researchers are exploring derivatives of pyrimidine for their potential use in controlling agricultural pests and diseases .

Material Science

2,4-Dimethylpyrimidine-5-carbohydrazide may contribute to the development of new materials. Its derivatives can be used in the creation of polymers and coatings with specific properties, such as increased resistance to heat or corrosion .

Environmental Science

This compound could play a role in environmental science by being part of the synthesis of chemicals used in pollution control and waste management. For example, it might be involved in the production of absorbents that capture toxic substances from the environment .

Biochemistry

In biochemistry, 2,4-Dimethylpyrimidine-5-carbohydrazide can be utilized in enzymatic studies and as a reagent in biochemical assays. It may also be used to study DNA and RNA synthesis, given its relation to pyrimidine bases .

Pharmacology

The compound’s relevance in pharmacology is linked to its potential as a precursor for the synthesis of various pharmacologically active molecules. It could be instrumental in the development of new medications that target a range of diseases, from infectious diseases to chronic conditions like cancer .

Mécanisme D'action

Target of Action

Similar compounds, such as 2,4-diaminopyrimidines, have been reported to target enzymes like dihydrofolate reductase (dhfr) in mycobacterium tuberculosis .

Mode of Action

It’s worth noting that related compounds, such as 2,4-diaminopyrimidines, have been shown to inhibit the activity of their target enzymes, thereby disrupting essential biochemical processes .

Biochemical Pathways

Related compounds like 2,4-diaminopyrimidines have been shown to disrupt the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .

Result of Action

Related compounds have been shown to inhibit the growth of certain bacteria by disrupting essential biochemical processes .

Propriétés

IUPAC Name |

2,4-dimethylpyrimidine-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDPWGOVAVFNIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529708 |

Source

|

| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88317-45-7 |

Source

|

| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.